molecular formula C27H28N4O2 B10865831 3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine

3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine

Cat. No.: B10865831
M. Wt: 440.5 g/mol
InChI Key: OKDBXSITQRZRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[8-Imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propyl}-N,N-dimethylamine is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This process results in the formation of 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones .

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis is also common in industrial settings due to its ability to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[8-Imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted chromeno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

N-{3-[8-Imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propyl}-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[8-Imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-1-propanol
  • 2-[8-Imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol

Uniqueness

N-{3-[8-Imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propyl}-N,N-dimethylamine is unique due to its specific structural features, such as the presence of the 2-methoxyphenyl group and the dimethylamine moiety.

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-[13-imino-11-(2-methoxyphenyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C27H28N4O2/c1-30(2)15-8-16-31-17-29-27-24(26(31)28)23(20-11-6-7-12-22(20)32-3)21-14-13-18-9-4-5-10-19(18)25(21)33-27/h4-7,9-14,17,23,28H,8,15-16H2,1-3H3

InChI Key

OKDBXSITQRZRNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.